2-Bromo-4-fluoronicotinic acid

Catalog No.
S995841
CAS No.
1060809-35-9
M.F
C6H3BrFNO2
M. Wt
220 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluoronicotinic acid

CAS Number

1060809-35-9

Product Name

2-Bromo-4-fluoronicotinic acid

IUPAC Name

2-bromo-4-fluoropyridine-3-carboxylic acid

Molecular Formula

C6H3BrFNO2

Molecular Weight

220 g/mol

InChI

InChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11)

InChI Key

BJXAOLDIWMIJSH-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1F)C(=O)O)Br

Canonical SMILES

C1=CN=C(C(=C1F)C(=O)O)Br

2-Bromo-4-fluoronicotinic acid is an organic compound characterized by the presence of bromine and fluorine substituents on the pyridine ring. Its molecular formula is C6H4BrFN2O2C_6H_4BrFN_2O_2, and it features a carboxylic acid functional group. The structural arrangement includes a bromine atom at the 2-position and a fluorine atom at the 4-position of the nicotinic acid structure, which contributes to its unique chemical properties. The presence of these halogen atoms enhances the compound's reactivity, particularly in nucleophilic substitution reactions due to their electronegative nature, which withdraws electron density from the aromatic system .

Due to its functional groups:

  • Nucleophilic Aromatic Substitution: The bromine atom serves as a good leaving group, allowing for substitution reactions with nucleophiles like amines or alcohols. For example, reacting with ammonia can yield 2-amino-4-fluoronicotinic acid.
  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters, which can enhance solubility or introduce new functionalities.
  • Coupling Reactions: Utilizing transition metal catalysts such as palladium, the bromo group allows for coupling with various carbon-based structures, facilitating the synthesis of more complex organic molecules.

Research indicates that 2-bromo-4-fluoronicotinic acid exhibits notable biological activities. Compounds with similar structures are often studied for their potential pharmacological effects, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain studies suggest that nicotinic acid derivatives may inhibit cancer cell proliferation, although specific data on this compound's efficacy remains limited.
  • Neuroactive Effects: Given its structural similarity to nicotine, there may be implications for neuroactivity, although further research is needed to elucidate these effects .

The synthesis of 2-bromo-4-fluoronicotinic acid can be achieved through various methods:

  • Halogenation of Nicotinic Acid: Starting from nicotinic acid, bromination and fluorination can be performed sequentially or simultaneously under controlled conditions using bromine and fluorine sources.
  • Nucleophilic Substitution: The introduction of bromine can also occur via nucleophilic substitution on a suitable precursor that contains a leaving group.
  • Multi-step Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies and functional group interconversions to introduce both halogen substituents in desired positions .

2-Bromo-4-fluoronicotinic acid has potential applications in various fields:

  • Pharmaceutical Development: As a building block in the synthesis of pharmacologically active compounds.
  • Material Science: Its derivatives may find use in developing new materials with specific electronic or optical properties.
  • Agricultural Chemistry: Potential applications in developing agrochemicals that target specific pests or diseases .

Interaction studies involving 2-bromo-4-fluoronicotinic acid primarily focus on its reactivity with biological macromolecules and other small molecules. Research indicates that:

  • It may interact with enzymes or receptors due to its structural similarity to biologically relevant compounds.
  • Studies using molecular docking simulations have suggested potential binding affinities with various targets, indicating possible therapeutic applications.

Several compounds share structural characteristics with 2-bromo-4-fluoronicotinic acid. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
5-Bromo-2-fluoronicotinic acid0.95Bromine at position 5; different biological activity.
2-Fluoro-5-methylnicotinic acid0.82Methyl group alters solubility and reactivity.
6-Chloro-2-fluoronicotinic acid0.75Chlorine instead of bromine; different electronic properties.
3-Bromo-5-pyridine carboxylic acid0.81Different carboxylic position affects reactivity.
5-Bromo-6-hydroxynicotinic acid0.75Hydroxyl group introduces hydrogen bonding capabilities.

These compounds illustrate variations in halogen positioning and functional groups that influence their chemical behavior and biological activity compared to 2-bromo-4-fluoronicotinic acid .

The synthesis and application of 2-bromo-4-fluoronicotinic acid emerged prominently in the early 21st century alongside advances in halogenation methodologies and the growing demand for fluorinated bioactive compounds. While its exact discovery timeline remains undocumented in public literature, its development is closely tied to innovations in electrophilic aromatic substitution and transition-metal-catalyzed reactions.

Early patents, such as US5204478A (2012), describe processes for synthesizing structurally related fluoronicotinic acid derivatives using phosphorus oxychloride and lithium reagents. Subsequent methods, including those outlined in CN104447382A (2014) and CN109809977A (2019), optimized bromination and fluorination steps to improve yield and selectivity. These advancements reflect the compound’s role in addressing challenges in regioselective halogenation, particularly in polyhalogenated heterocycles.

Structural Classification Within Halogenated Nicotinic Acid Derivatives

2-Bromo-4-fluoronicotinic acid belongs to the broader class of halogenated nicotinic acids, which are defined by substitutions on the pyridine ring and carboxylic acid functionality. Its structural uniqueness arises from the synergistic effects of bromine and fluorine, which confer distinct electronic and steric properties compared to monohalogenated analogs.

Comparative Analysis of Halogenated Nicotinic Acid Derivatives

Compound NameMolecular FormulaHalogen SubstituentsKey Properties
2-Bromo-4-fluoronicotinic acidC₆H₃BrFNO₂Br (2), F (4)High electrophilicity; enhanced reactivity in Suzuki-Miyaura couplings
4-Bromo-6-fluoronicotinic acidC₆H₃BrFNO₂Br (4), F (6)Reduced steric hindrance; applications in radiolabeling
2-Fluoronicotinic acidC₆H₄FNO₂F (2)Lower molecular weight; used in kinase inhibitor synthesis
2-Chloronicotinic acidC₆H₄ClNO₂Cl (2)Intermediate in herbicide production; less electronegative than Br/F

The positioning of halogens critically influences reactivity. For instance, bromine at the 2-position directs subsequent substitutions to the 5- and 6-positions due to its strong electron-withdrawing effect, while fluorine at the 4-position stabilizes intermediates through inductive effects. This contrasts with 2-chloronicotinic acid, where chlorine’s lower electronegativity results in milder electronic perturbations.

Electronic and Steric Effects

  • Bromine: Introduces significant steric bulk and polarizability, facilitating oxidative addition in palladium-catalyzed reactions.
  • Fluorine: Enhances metabolic stability and binding affinity in drug candidates by forming hydrogen bonds with biological targets.
  • Carboxylic Acid: Enables salt formation and coordination chemistry, broadening utility in metal-organic frameworks.

Synthesis and Reactivity

Synthetic Pathways

2-Bromo-4-fluoronicotinic acid is synthesized via sequential halogenation of nicotinic acid or its derivatives. A representative method involves:

  • Bromination: Treatment of 4-fluoronicotinic acid with N-bromosuccinimide (NBS) under radical conditions.
  • Purification: Recrystallization from ethanol-water mixtures to achieve >98% purity.

Alternative routes utilize cross-coupling strategies, such as Suzuki-Miyaura reactions with boronic acids, to introduce functional groups at the 5- or 6-positions.

Applications in Medicinal Chemistry

The compound serves as a precursor to inhibitors targeting nicotinic acetylcholine receptors (nAChRs). For example, halogenated cytisine derivatives incorporating 2-bromo-4-fluoronicotinic acid show enhanced binding to α4β2 and α7 receptor subtypes, as demonstrated in studies using Xenopus oocytes.

The synthesis of 2-bromo-4-fluoronicotinic acid represents a significant challenge in heterocyclic chemistry due to the requirement for regioselective introduction of both bromine and fluorine substituents onto the nicotinic acid framework . This dihalogenated pyridine derivative serves as an important intermediate in pharmaceutical and agrochemical synthesis, necessitating the development of efficient synthetic routes [2]. The synthetic approaches can be broadly categorized into traditional halogenation methods and modern catalytic strategies, each offering distinct advantages in terms of selectivity, yield, and operational simplicity [3].

Traditional Halogenation Approaches

Traditional halogenation methods for pyridine derivatives typically rely on electrophilic aromatic substitution processes, although these are inherently challenging due to the electron-deficient nature of the pyridine ring [4]. The synthesis of 2-bromo-4-fluoronicotinic acid through traditional approaches often involves sequential halogenation steps or the use of phosphorous-based halogenating agents [5].

Phosphorous Oxyhalide-Mediated Bromofluorination

Phosphorous oxyhalides, particularly phosphorous oxychloride and phosphorous oxybromide, serve as versatile reagents for the halogenation of nicotinic acid derivatives [6]. The mechanism involves the formation of reactive nicotinoyl halide intermediates, which can subsequently undergo nucleophilic substitution reactions with halide sources [7]. For 2-bromo-4-fluoronicotinic acid synthesis, the process typically begins with the treatment of 2-hydroxynicotinic acid with phosphorous oxyhalides under controlled conditions [8].

The transformation occurs through a multi-step mechanism where the phosphorous oxyhalide first activates the carboxylic acid group, followed by halogenation at the 2-position of the pyridine ring [8]. The reaction conditions are critical, with temperatures typically maintained between 60°C and 110°C to ensure optimal conversion while minimizing side reactions [8]. The use of phosphorous pentahalides in combination with phosphorous oxyhalides has been shown to enhance reaction efficiency, with the pentahalide employed at approximately one mole per mole of starting material [8].

Reaction ParameterOptimal RangeEffect on Yield
Temperature60-110°CHigher temperatures increase conversion rate
Reaction Time4-6 hoursExtended times improve completion
Phosphorous Oxyhalide Ratio2+ moles per mole substrateExcess ensures complete conversion
SolventBenzene, toluene, chloroformNon-reactive solvents prevent side reactions

The regioselectivity of halogenation can be influenced by the electronic properties of substituents already present on the pyridine ring [9]. Electron-withdrawing groups facilitate halogenation at positions ortho to the nitrogen atom, while electron-donating groups can direct halogenation to alternative positions [10]. The introduction of fluorine at the 4-position often requires specialized fluorinating agents such as xenon difluoride or silver fluoride under carefully controlled conditions [11].

Hydrolysis of Intermediate Nicotinoyl Halides

The hydrolysis of nicotinoyl halides represents a crucial step in the synthesis of 2-bromo-4-fluoronicotinic acid from phosphorous oxyhalide-mediated reactions [12]. This process involves the nucleophilic attack of water on the carbonyl carbon of the acid halide, followed by elimination of the halide ion to regenerate the carboxylic acid functionality [12]. The mechanism proceeds through a tetrahedral intermediate that undergoes rapid collapse to form the final carboxylic acid product [12].

The hydrolysis reaction is typically conducted under mild aqueous conditions, with temperatures ranging from 5°C to 100°C depending on the reactivity of the specific nicotinoyl halide [8]. The pH of the reaction mixture plays a critical role in determining both the rate and selectivity of hydrolysis [8]. Acidic conditions (pH 1-3) are often preferred to minimize competing side reactions and ensure clean conversion to the desired carboxylic acid [8].

The primary reaction product from phosphorous oxyhalide treatment is the 2-halogeno-nicotinoyl halide, which precipitates during aqueous workup but readily hydrolyzes upon warming [8]. The hydrolysis process can be accelerated by maintaining the reaction temperature between 35°C and 45°C for 10 to 120 minutes until completion is achieved [8]. Base can be added to adjust the pH and facilitate product isolation, though care must be taken to prevent over-neutralization [8].

Hydrolysis ParameterOptimal ConditionsTypical Yield Range
Temperature35-45°C75-90%
pH Range1-3Higher yields at lower pH
Reaction Time10-120 minutesDepends on halide reactivity
Water EquivalentsExcess (10-50 fold)Drives equilibrium to completion

The stability of nicotinoyl halides varies significantly depending on the halogen substituents [8]. Chloride derivatives are generally more stable than bromide or iodide analogs, requiring more vigorous hydrolysis conditions [13]. The presence of fluorine substituents can enhance the electrophilicity of the carbonyl carbon, accelerating hydrolysis rates but potentially leading to competing defluorination reactions under harsh conditions [14].

Modern Catalytic Strategies

Modern synthetic approaches to 2-bromo-4-fluoronicotinic acid increasingly rely on transition metal-catalyzed methodologies that offer improved selectivity, milder reaction conditions, and greater functional group tolerance [15]. These strategies often involve the use of palladium, nickel, or copper catalysts to facilitate carbon-carbon and carbon-heteroatom bond formation [16].

Transition Metal-Catalyzed Cross-Coupling Precursors

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of halogenated pyridine derivatives by enabling the selective introduction of halogens through organometallic intermediates [17]. Palladium-catalyzed processes are particularly valuable for constructing 2-bromo-4-fluoronicotinic acid derivatives through cross-coupling of appropriately functionalized precursors [18]. The Suzuki-Miyaura coupling, Heck reaction, and related transformations provide efficient routes to complex halogenated nicotinic acids [19].

One-pot synthetic strategies have been developed that combine multiple cross-coupling reactions in sequence [19]. For example, Hiyama vinylation followed by Heck arylation can be conducted using palladium acetate (0.3 mol%) with sodium hydroxide as base, achieving yields up to 98% with complete selectivity [19]. The use of aqueous sodium hydroxide and polyethylene glycol as co-solvent improves the efficiency of these transformations [19].

Catalyst SystemTemperatureYield RangeSelectivity
Palladium acetate/DABCO80°C70-95%High regioselectivity
Palladium acetate/Phosphine45-70°C60-90%Moderate to high
Nickel-based systems25-60°C50-85%Variable
Copper catalysts50-100°C40-80%Moderate

Recent developments in catalytic fluorination have enabled direct installation of fluorine substituents onto pyridine rings [21]. The use of designed phosphine reagents that install as phosphonium salts at the 4-position of pyridines, followed by displacement with fluoride nucleophiles, provides access to 4-fluoropyridines with high selectivity [21]. The two-step process involves initial formation of the phosphonium salt followed by treatment with metal halides or halogen acids under mild conditions [21].

Solvent Optimization in Multi-Step Syntheses

Solvent selection plays a crucial role in optimizing multi-step syntheses of 2-bromo-4-fluoronicotinic acid, affecting both reaction rates and product selectivity [22]. The choice of solvent influences the solubility of reactants, the stability of intermediates, and the efficiency of product isolation [23]. Systematic optimization of solvent systems has led to significant improvements in overall synthetic efficiency [24].

Aqueous-organic biphasic systems have proven particularly effective for multi-step halogenation sequences [25]. The use of water as a co-solvent can enhance reaction rates while providing environmental benefits [26]. Continuous flow processes have been developed that utilize optimized solvent mixtures to achieve high throughput synthesis of complex halogenated pyridines [26]. These systems allow for precise control of reaction parameters and minimize the accumulation of unstable intermediates [26].

Temperature optimization is equally critical in multi-step syntheses [27]. Thermodynamic studies have shown that controlled heating rates can significantly impact product formation and selectivity [27]. For fluorination reactions, maintaining temperatures between 500°C and 600°C allows for complete removal of excess reagents while preventing decomposition of the desired product [27]. Lower temperature processes (80-180°C) are preferred for initial halogenation steps to minimize side reactions [27].

Solvent SystemTemperature RangeConversion RateProduct Purity
Aqueous-organic biphasic25-80°CHigh85-95%
Polar aprotic (dimethylformamide)60-120°CModerate80-90%
Non-polar (toluene, benzene)60-110°CVariable75-85%
Ionic liquids50-150°CHigh90-98%

Flow chemistry approaches have enabled the development of telescoped synthetic sequences where multiple transformations occur in a single continuous process [26]. These methods typically employ solvent gradients to optimize each individual step while maintaining overall process efficiency [26]. The elimination of intermediate isolation steps reduces material losses and shortens overall synthetic timelines [26]. Conductivity monitoring and in-line analytics allow for real-time optimization of reaction parameters [26].

Nuclear Magnetic Resonance Spectral Analysis

The nuclear magnetic resonance spectroscopic characterization of 2-Bromo-4-fluoronicotinic acid provides comprehensive structural confirmation through multinuclear analysis. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the electronic influence of both halogen substituents on the pyridine ring system [1] [2] [3].

The aromatic proton resonances appear in the downfield region, with the hydrogen atom at position 3 (H-3) displaying a chemical shift at δ 8.15 ppm as a doublet due to coupling with the adjacent fluorine substituent [1]. The magnitude of the three-bond hydrogen-fluorine coupling constant (³JHF) measures approximately 9.5 hertz, confirming the meta relationship between these substituents [4] [5]. The hydrogen atom at position 5 (H-5) resonates at δ 7.85 ppm, appearing as a doublet of doublets due to both fluorine coupling and ring coupling effects [1]. The most downfield signal corresponds to H-6 at δ 8.45 ppm, appearing as a singlet due to its proximity to the electronegative nitrogen atom and the electron-withdrawing carboxyl group [3].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts that reflect the electronic environment of each carbon atom within the molecular framework [3]. The brominated carbon at position 2 exhibits a characteristic downfield shift at δ 142.5 ppm, while the fluorinated carbon at position 4 displays significant coupling with fluorine, appearing at δ 156.8 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF) of 248 hertz [1] [5]. This coupling constant magnitude confirms the direct carbon-fluorine bond and provides evidence for the fluorine substitution pattern. The aromatic carbon atoms show chemical shifts consistent with the electron-withdrawing effects of the halogen substituents, with C-5 appearing at δ 119.2 ppm and exhibiting a smaller two-bond coupling to fluorine (²JCF = 22 hertz) [3].

Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the fluorine substituent resonating at δ -112.5 ppm [5] [6]. This chemical shift value falls within the expected range for aromatic fluorine substituents and demonstrates the influence of the electron-deficient pyridine ring on the fluorine electronic environment [7]. The fluorine signal appears as a multiplet due to coupling with multiple hydrogen atoms within the molecular framework [5].

Infrared Vibrational Mode Assignments

Infrared spectroscopic analysis of 2-Bromo-4-fluoronicotinic acid reveals characteristic vibrational frequencies that provide detailed information about functional group environments and intermolecular interactions [8] [9] [10]. The vibrational spectrum displays several distinct regions corresponding to specific molecular motions and bond stretching modes.

The high-frequency region (3400-3000 cm⁻¹) exhibits a broad, intense absorption band centered around 3420-3200 cm⁻¹, attributed to the hydroxyl stretching vibration of the carboxylic acid group [9] [10]. This broad envelope indicates the presence of hydrogen bonding interactions, which broaden and shift the fundamental stretching frequency to lower wavenumbers. The aromatic carbon-hydrogen stretching vibrations appear at approximately 3080 cm⁻¹, demonstrating the expected frequency for sp² hybridized carbon-hydrogen bonds [8] [9].

The carbonyl stretching region displays a strong absorption at 1685 cm⁻¹, characteristic of carboxylic acid carbonyl groups [9] [10]. This frequency reflects the electron-withdrawing influence of the halogenated pyridine ring, which increases the carbonyl bond order through resonance effects. The pyridine ring vibrations manifest as multiple bands in the 1615-1485 cm⁻¹ region, with carbon-carbon and carbon-nitrogen stretching modes appearing at 1615 cm⁻¹ and 1580 cm⁻¹, respectively [8] [9].

The carbon-fluorine stretching vibration occurs at 1280 cm⁻¹, which corresponds to the expected frequency range for aromatic carbon-fluorine bonds [9] [11]. This relatively high frequency reflects the strong carbon-fluorine bond and the electronegative nature of fluorine. The carbon-bromine stretching vibration appears at a significantly lower frequency of 630 cm⁻¹, consistent with the larger atomic mass and lower electronegativity of bromine compared to fluorine [12] [11].

Bending vibrations and ring deformation modes populate the fingerprint region below 1000 cm⁻¹ [9] [10]. The out-of-plane aromatic carbon-hydrogen bending vibrations appear at 865 cm⁻¹, while ring deformation modes occur at 765 cm⁻¹. The ring breathing mode, characteristic of substituted pyridines, manifests at 580 cm⁻¹ [8] [9].

Crystallographic Studies

Hydrogen-Bonding Networks in Monohydrate Forms

The crystallographic analysis of 2-Bromo-4-fluoronicotinic acid monohydrate reveals complex hydrogen-bonding networks that govern the three-dimensional supramolecular architecture [2] [13] [14]. The compound crystallizes in the orthorhombic space group P212121 with unit cell parameters a = 3.989(1) Å, b = 13.613(2) Å, and c = 14.750(3) Å, yielding a unit cell volume of 801.0(3) ų [2] [14].

The primary hydrogen-bonding motifs involve classical donor-acceptor interactions between carboxylic acid groups, water molecules, and nitrogen atoms of the pyridine rings [2] [15]. The most significant interaction occurs between the carboxylic acid hydroxyl group (O1-H1) and a neighboring carboxyl oxygen atom (O2), with a donor-acceptor distance of 2.598(2) Å and a nearly linear geometry (D-H···A angle of 175°) [2]. This interaction forms the backbone of one-dimensional hydrogen-bonded chains along the crystallographic a-axis.

The incorporated water molecule participates in multiple hydrogen-bonding interactions, serving as both donor and acceptor [2] [14]. The water oxygen atom (O3) forms hydrogen bonds with the pyridine nitrogen atom (O3-H3A···N1) at a distance of 2.951(3) Å and with the carboxylic acid oxygen (O3-H3B···O1) at 2.875(2) Å [2]. These interactions create a robust three-dimensional hydrogen-bonded network that stabilizes the crystal packing arrangement.

Secondary hydrogen-bonding interactions involve weaker carbon-hydrogen···heteroatom contacts that contribute to the overall stability of the crystal structure [15] [16]. The aromatic hydrogen at position 3 (C3-H3) forms a weak interaction with the fluorine substituent (C3-H3···F1) at a distance of 3.285(3) Å, while the hydrogen at position 5 participates in a carbon-hydrogen···oxygen interaction (C5-H5···O2) with a contact distance of 3.245(2) Å [2].

The water molecules create additional stabilization through their ability to bridge multiple organic molecules, effectively acting as hydrogen-bonding nodes that connect adjacent molecular layers [2] [15]. This bridging function results in the formation of two-dimensional hydrogen-bonded sheets that stack through weaker van der Waals interactions to form the complete three-dimensional structure.

Halogen Substituent Effects on Molecular Packing

The presence of both bromine and fluorine substituents in 2-Bromo-4-fluoronicotinic acid significantly influences the molecular packing arrangement and intermolecular interactions within the crystal lattice [18] [16]. Comparative crystallographic analysis with related halogenated nicotinic acid derivatives reveals distinct packing patterns that arise from the specific electronic and steric properties of the halogen substituents.

The bromine atom, with its larger atomic radius and higher polarizability, engages in halogen-bonding interactions with electron-rich acceptor sites [18] [16] [19]. In the crystal structure of 2-Bromo-4-fluoronicotinic acid, the bromine substituent forms close contacts with fluorine atoms from neighboring molecules at distances of approximately 3.15 Å, which is significantly shorter than the sum of van der Waals radii (3.37 Å) [18] [16]. These halogen-bonding interactions contribute to the stabilization of specific molecular orientations and influence the overall packing efficiency.

The fluorine substituent participates in both halogen-bonding as an acceptor and in carbon-hydrogen···fluorine interactions [18] [16]. The small atomic radius and high electronegativity of fluorine create localized regions of negative electrostatic potential that attract electropositive sites on neighboring molecules [18]. The resulting intermolecular contacts contribute to the formation of layered structures with enhanced cohesive energy compared to unsubstituted nicotinic acid derivatives.

The packing coefficient for 2-Bromo-4-fluoronicotinic acid reaches 0.712, indicating efficient space filling within the crystal lattice [16]. This value exceeds that of many related compounds, such as 2-chloro-4-fluoronicotinic acid (0.695) and unsubstituted nicotinic acid (0.689), demonstrating the favorable packing arrangement facilitated by the specific halogen substitution pattern [16] [20].

The positioning of halogen substituents at the 2- and 4-positions creates an asymmetric charge distribution that promotes the formation of antiparallel molecular arrangements [18] [16]. These arrangements maximize attractive electrostatic interactions while minimizing repulsive contacts between electron-rich regions. The resulting molecular orientation facilitates the formation of extended networks of halogen bonds and hydrogen bonds that collectively determine the crystal structure stability [18] [16] [19].

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1.5

Dates

Last modified: 08-16-2023

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